LPP Tripeptide

Description

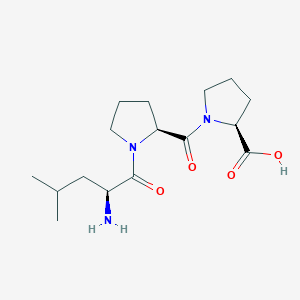

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O4/c1-10(2)9-11(17)14(20)18-7-3-5-12(18)15(21)19-8-4-6-13(19)16(22)23/h10-13H,3-9,17H2,1-2H3,(H,22,23)/t11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPURXCQCHSQPAN-AVGNSLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40153221 | |

| Record name | L-Proline, 1-(1-L-leucyl-L-prolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121305-26-8 | |

| Record name | LPP Tripeptide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121305-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Proline, 1-(1-L-leucyl-L-prolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121305268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Proline, 1-(1-L-leucyl-L-prolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Tripeptide Leucyl-prolyl-proline: A Technical Guide to its Natural Sources, Analysis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucyl-prolyl-proline (LPP) is a bioactive tripeptide that has garnered significant interest within the scientific community for its potential health-promoting properties. As a member of the proline-rich peptide family, LPP is primarily recognized for its role as an Angiotensin-Converting Enzyme (ACE) inhibitor, suggesting its potential application in the management of hypertension. This technical guide provides an in-depth overview of the natural sources of LPP, detailed methodologies for its extraction and quantification, and an exploration of its known biological signaling pathways.

Natural Sources of Leucyl-prolyl-proline

The primary natural sources of Leucyl-prolyl-proline are milk and dairy products that have undergone fermentation.[1][2][3][4][5] The fermentation process, carried out by specific strains of lactic acid bacteria, involves the enzymatic hydrolysis of milk proteins, primarily casein and whey.[1][2][3][4] This proteolysis releases a variety of bioactive peptides, including LPP, that are encrypted within the primary protein structure.

While a comprehensive database detailing the precise concentrations of LPP across a wide range of fermented dairy products is still an area of active research, the available literature indicates that its presence is significant in products such as:

-

Fermented Milk: Products cultured with specific proteolytic starter cultures are a primary source.

-

Yogurt: The concentration of LPP can vary depending on the starter cultures used and the fermentation conditions.

-

Cheese: During the ripening process, enzymatic and microbial activity contributes to the release of LPP.

-

Kefir: This fermented milk beverage is also a potential source of LPP due to the complex symbiotic culture of bacteria and yeasts.

Table 1: Quantitative Data on Leucyl-prolyl-proline (LPP) and Related Bioactive Tripeptides in Fermented Dairy Products

| Product | Bioactive Peptide | Concentration | Reference |

| Casein Hydrolysate | Leucyl-prolyl-proline (LPP) | 5.4 mg/g protein | [1] |

| Fermented Milk | Isoleucyl-prolyl-proline (IPP) | Variable | [2][4] |

| Fermented Milk | Valyl-prolyl-proline (VPP) | Variable | [2][4] |

Experimental Protocols

The accurate quantification of Leucyl-prolyl-proline from complex food matrices requires a multi-step process involving extraction, purification, and analysis. The following protocols are synthesized from established methodologies for the analysis of bioactive peptides in dairy products.

Extraction of Leucyl-prolyl-proline from Fermented Dairy Products

This protocol outlines the general steps for extracting LPP from a fermented milk product.

Materials:

-

Fermented dairy product (e.g., yogurt, kefir)

-

Trichloroacetic acid (TCA) solution (24% w/v)

-

Centrifuge capable of 10,000 x g and 4°C

-

pH meter

-

0.45 µm syringe filters

-

Solid-Phase Extraction (SPE) C18 cartridges

Procedure:

-

Sample Homogenization: Homogenize 10 g of the fermented dairy product with 20 mL of deionized water.

-

Protein Precipitation: To the homogenate, add an equal volume of 24% TCA solution to achieve a final concentration of 12% TCA. Vortex the mixture thoroughly.

-

Incubation: Incubate the mixture at 4°C for 2 hours to allow for complete protein precipitation.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the peptide fraction.

-

pH Adjustment: Adjust the pH of the supernatant to 7.0 using a sodium hydroxide solution.

-

Purification (Solid-Phase Extraction):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the pH-adjusted supernatant onto the cartridge.

-

Wash the cartridge with deionized water to remove unretained compounds.

-

Elute the peptides with an appropriate solvent, such as 50% acetonitrile.

-

-

Drying and Reconstitution: Dry the eluted peptide fraction under a stream of nitrogen or by lyophilization. Reconstitute the dried extract in a suitable mobile phase for HPLC or LC-MS/MS analysis.

Quantification of Leucyl-prolyl-proline by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and specific quantification of LPP.

Instrumentation:

-

HPLC system with a C18 reversed-phase column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Reagents:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Leucyl-prolyl-proline analytical standard

Procedure:

-

Chromatographic Separation:

-

Inject the reconstituted peptide extract onto the C18 column.

-

Use a gradient elution with Mobile Phases A and B to separate the peptides. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the peptides based on their hydrophobicity.

-

-

Mass Spectrometric Detection:

-

Operate the ESI source in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the specific precursor ion for LPP (m/z) and one or more of its characteristic product ions.

-

Precursor Ion (Q1): Determine the m/z of the protonated LPP molecule ([M+H]^+).

-

Product Ions (Q3): Fragment the precursor ion in the collision cell and select specific, stable fragment ions for monitoring.

-

-

Quantification:

-

Generate a standard curve by injecting known concentrations of the LPP analytical standard.

-

Quantify the amount of LPP in the sample by comparing the peak area of the sample's MRM transition to the standard curve.

-

Signaling Pathways and Mechanism of Action

The primary mechanism of action attributed to Leucyl-prolyl-proline is the inhibition of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the renin-angiotensin system (RAS), a key regulator of blood pressure.

ACE Inhibition Pathway

The diagram below illustrates the role of LPP in the ACE inhibition pathway.

Caption: ACE Inhibition Pathway of Leucyl-prolyl-proline (LPP).

By inhibiting ACE, LPP has a dual effect:

-

Reduces Angiotensin II Production: Angiotensin II is a potent vasoconstrictor. Its reduction leads to vasodilation and a decrease in blood pressure.

-

Increases Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a vasodilator. By inhibiting ACE, LPP allows for higher levels of bradykinin, further promoting vasodilation.

Potential Anti-Inflammatory Pathways

Based on studies of the structurally similar tripeptides Isoleucyl-prolyl-proline (IPP) and Valyl-prolyl-proline (VPP), it is hypothesized that LPP may also exert anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB and MAPK.

Caption: Hypothesized Anti-Inflammatory and Vasodilatory Pathways of LPP.

-

NF-κB (Nuclear Factor-kappa B) Pathway: This pathway is a central regulator of inflammation. Inhibition of the NF-κB pathway by LPP would lead to a decrease in the production of pro-inflammatory cytokines.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: These are a group of protein kinases that are involved in cellular responses to a variety of stimuli and are also implicated in inflammation. LPP may inhibit this pathway, contributing to its anti-inflammatory effects.

Experimental Workflow

The overall workflow for the identification and quantification of Leucyl-prolyl-proline from natural sources is summarized in the following diagram.

Caption: Experimental Workflow for LPP Analysis.

Conclusion

Leucyl-prolyl-proline is a promising bioactive tripeptide with significant potential, particularly in the realm of cardiovascular health. Its natural occurrence in fermented dairy products makes it an accessible component of the human diet. The methodologies outlined in this guide provide a robust framework for the extraction and quantification of LPP, enabling further research into its precise concentrations in various foodstuffs and its detailed physiological effects. The elucidation of its role in the ACE inhibition pathway, and potentially in anti-inflammatory signaling, underscores the importance of continued investigation into LPP for the development of novel functional foods and therapeutic agents. Further research is warranted to expand the quantitative database of LPP in a wider variety of natural sources and to provide more direct evidence for its effects on cellular signaling pathways beyond ACE inhibition.

References

- 1. Identification and Detection of Bioactive Peptides in Milk and Dairy Products: Remarks about Agro-Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Bioactive Peptides in Milk and Dairy Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Cyclo(L-leucyl-L-prolyl): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-leucyl-L-prolyl), a cyclic dipeptide, has garnered significant attention within the scientific community for its diverse biological activities, most notably its potent antifungal properties. This technical guide provides an in-depth overview of the physicochemical properties of cyclo(L-leucyl-L-prolyl), detailed experimental protocols for its analysis and isolation, and an exploration of its mechanism of action, particularly in the inhibition of aflatoxin biosynthesis. All quantitative data are summarized in structured tables, and key processes are visualized using diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Physicochemical Properties

Cyclo(L-leucyl-L-prolyl) is a diketopiperazine formed from the condensation of L-leucine and L-proline. Its rigid cyclic structure confers specific physicochemical properties that are crucial for its biological function.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [1][2] |

| Molecular Weight | 210.27 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 163-165 °C | [3] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. | [1][2] |

| Predicted Water Solubility | 44.6 g/L | |

| Predicted logP | -0.85 | [4] |

Table 1: Physicochemical Properties of Cyclo(L-leucyl-L-prolyl)

Spectroscopic Data

The structural elucidation of cyclo(L-leucyl-L-prolyl) is primarily achieved through various spectroscopic techniques.

| Technique | Key Data | Source |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 5.92 (s, 1H), 4.12 (dd, J = 9.2, 7.4 Hz, 1H), 4.02 (dd, J = 9.6, 3.8 Hz, 1H), 3.65–3.50 (m, 2H), 2.40–2.31 (m, 1H), 2.19–2.11 (m, 1H), 2.11–1.97 (m, 2H), 1.97–1.84 (m, 1H), 1.81–1.69 (m, 2H), 1.57–1.48 (m, 1H), 1.00 (d, J = 6.6 Hz, 3H), 0.96 (d, J = 6.5 Hz, 3H) | [5] |

| ¹³C NMR (126 MHz, CDCl₃) | δ (ppm): 170.15, 166.16, 59.00, 53.40, 45.52, 38.63, 28.12, 24.73, 23.30, 22.75, 21.20 | [5] |

| Mass Spectrometry (ESI) | [M+H]⁺ calculated for C₁₁H₁₈N₂O₂: 211.1441; observed: 211.1442 | [5] |

Table 2: Spectroscopic Data for Cyclo(L-leucyl-L-prolyl)

Experimental Protocols

Isolation and Purification from Microbial Culture

Cyclo(L-leucyl-L-prolyl) can be isolated from various microbial sources, such as Achromobacter xylosoxidans.[4] The following protocol is a general guideline based on published methods.[1][4]

Experimental Workflow for Isolation and Purification

Caption: Workflow for isolating and purifying cyclo(L-leucyl-L-prolyl).

Methodology:

-

Fermentation: Culture the producing microorganism (e.g., Achromobacter xylosoxidans) in a suitable growth medium.[4]

-

Extraction: After incubation, centrifuge the culture to separate the biomass from the supernatant. The supernatant, containing the secreted cyclo(L-leucyl-L-prolyl), is collected for further processing.[4]

-

Column Chromatography: Load the supernatant onto a Diaion HP20 column. Elute the column with a stepwise gradient of methanol in water. Fractions containing the compound of interest are identified by bioassay or analytical techniques.[4]

-

Thin-Layer Chromatography (TLC): Further purify the active fractions using TLC. The specific mobile phase will depend on the TLC plate used but is typically a mixture of organic solvents.

-

High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.[2][6]

Chemical Synthesis

While detailed, step-by-step synthesis protocols are often proprietary, a general strategy for the chemical synthesis of cyclo(L-leucyl-L-prolyl) involves the coupling of protected L-leucine and L-proline, followed by deprotection and cyclization.

General Synthesis Scheme

Caption: General workflow for the chemical synthesis of cyclo(L-leucyl-L-prolyl).

Methodology:

-

Protection: Protect the amino and carboxyl groups of L-leucine and L-proline that are not involved in the peptide bond formation. Common protecting groups include Boc and Fmoc for the amino group and methyl or ethyl esters for the carboxyl group.

-

Coupling: Activate the carboxyl group of one protected amino acid and react it with the amino group of the other protected amino acid to form a linear dipeptide.

-

Deprotection: Remove the protecting groups to yield the free linear dipeptide.

-

Cyclization: Induce intramolecular cyclization of the linear dipeptide, often under dilute conditions to favor the formation of the cyclic product over polymerization.

-

Purification: Purify the crude product using chromatographic techniques such as column chromatography or preparative HPLC.

Analytical Methods

NMR is essential for the structural confirmation of cyclo(L-leucyl-L-prolyl).

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

MS is used to determine the molecular weight and fragmentation pattern of the compound.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol).

-

Analysis: Introduce the sample into the mass spectrometer via direct infusion or coupled to an HPLC system. Electrospray ionization (ESI) is a common technique for this type of molecule.[5]

Mechanism of Action: Inhibition of Aflatoxin Biosynthesis

Cyclo(L-leucyl-L-prolyl) has been shown to inhibit the production of aflatoxins, mycotoxins produced by species of Aspergillus.[1][4] The primary mechanism of this inhibition is the downregulation of the aflatoxin biosynthesis gene cluster.

Aflatoxin Biosynthesis Pathway and its Regulation

The biosynthesis of aflatoxins is a complex process involving a cluster of at least 25 genes.[7] The expression of these genes is primarily regulated by the transcription factor AflR.[7]

Inhibition by Cyclo(L-leucyl-L-prolyl)

Studies have demonstrated that cyclo(L-leucyl-L-prolyl) represses the transcription of the aflR gene.[1][4] This, in turn, prevents the expression of the downstream structural genes in the aflatoxin pathway, leading to a significant reduction in aflatoxin production.

Signaling Pathway of Aflatoxin Inhibition

Caption: Proposed mechanism of aflatoxin inhibition by cyclo(L-leucyl-L-prolyl).

Conclusion

Cyclo(L-leucyl-L-prolyl) is a cyclic dipeptide with well-defined physicochemical properties and significant biological activity. Its ability to inhibit aflatoxin production by downregulating the aflR gene makes it a promising candidate for applications in agriculture and food safety. The experimental protocols and mechanistic insights provided in this guide offer a valuable resource for researchers and professionals working on the development of novel antifungal agents and strategies to mitigate mycotoxin contamination. Further research is warranted to fully elucidate the upstream signaling events that lead to aflR repression and to optimize its application in various fields.

References

- 1. researchgate.net [researchgate.net]

- 2. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Aflatoxin Biosynthesis, Genetic Regulation, Toxicity, and Control Strategies: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Antimicrobial Potential of Proline-Rich Peptides: A Technical Overview with a Focus on Cyclo(L-leucyl-L-prolyl)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide explores the antimicrobial properties of proline-rich peptides, with a specific and detailed examination of the cyclic dipeptide cyclo(L-leucyl-L-prolyl) (CLP). While the linear tripeptide Leucyl-prolyl-proline is of interest, current scientific literature does not provide evidence of its specific antimicrobial activity. In contrast, its cyclic counterpart, CLP, has been the subject of numerous studies demonstrating significant antimicrobial, antibiofilm, and antivirulence capabilities. This guide will synthesize the available quantitative data, experimental methodologies, and proposed mechanisms of action for CLP and the broader class of proline-rich antimicrobial peptides (PrAMPs).

Cyclo(L-leucyl-L-prolyl) (CLP): A Promising Antimicrobial Agent

Cyclo(L-leucyl-L-prolyl) is a cyclic dipeptide that has been isolated from various natural sources, including marine bacteria. It has garnered attention for its broad-spectrum biological activities.

Quantitative Antimicrobial Activity of CLP

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The MIC values for CLP have been determined against a range of bacterial pathogens.

| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Listeria monocytogenes | ATCC 19111 | 512 | [1][2] |

| Escherichia fergusonii | - | 230 | [1] |

| Salmonella enterica | - | 11 | [1] |

| Enterococcus faecalis | - | 12 | [1] |

| Bacillus cereus | - | 16 | [1] |

| Staphylococcus aureus | - | 30 | [1] |

| Pseudomonas aeruginosa | PAO1 | 250 | [1] |

Note: The variability in MIC values can be attributed to differences in the tested strains and the specific experimental conditions used in each study.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of MIC values is a critical step in assessing antimicrobial activity. A standard method employed is the broth microdilution assay.

Protocol: Broth Microdilution Assay for MIC Determination

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are then transferred to a sterile broth and incubated to achieve a logarithmic growth phase. The bacterial suspension is subsequently diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of CLP Dilutions: A stock solution of cyclo(L-leucyl-L-prolyl) is prepared in a suitable solvent. A series of twofold dilutions of the CLP stock solution are then made in a 96-well microtiter plate containing a specific growth medium, such as Mueller-Hinton Broth (MHB).

-

Inoculation and Incubation: Each well of the microtiter plate, containing the serially diluted CLP, is inoculated with the standardized bacterial suspension. The final volume in each well is typically 100-200 µL. Positive (bacteria and broth, no CLP) and negative (broth only) controls are included. The plate is then incubated under appropriate conditions (e.g., 37°C for 16-24 hours).

-

Determination of MIC: After incubation, the MIC is determined as the lowest concentration of CLP at which no visible bacterial growth is observed.

Mechanism of Action of CLP and Proline-Rich Peptides

The mode of action for many proline-rich antimicrobial peptides is distinct from that of conventional antibiotics that cause cell lysis. PrAMPs often act on intracellular targets. While the specific signaling pathway for CLP's antimicrobial action is not fully elucidated, the broader class of PrAMPs provides a model for its potential mechanism.

Proline-rich antimicrobial peptides are known to be non-lytic and can penetrate the bacterial cell membrane to interact with intracellular components.[3][4] One of the key proposed mechanisms is the inhibition of protein synthesis by binding to the ribosome.[5]

Below is a generalized workflow illustrating the proposed mechanism of action for proline-rich antimicrobial peptides.

Caption: Proposed mechanism of action for proline-rich antimicrobial peptides.

Broader Context: Proline-Rich Antimicrobial Peptides (PrAMPs)

Leucyl-prolyl-proline, as a proline-containing tripeptide, falls into the broader category of proline-rich peptides. PrAMPs are a diverse class of molecules characterized by a high content of proline residues, which often imparts unique structural and functional properties.[3][4]

General Characteristics of PrAMPs

-

Non-Lytic Mechanism: Unlike many other antimicrobial peptides that disrupt the bacterial membrane, PrAMPs typically translocate across the membrane without causing significant damage.[4]

-

Intracellular Targets: Their primary mode of action often involves the inhibition of crucial intracellular processes, such as protein synthesis.[5][6]

-

Selectivity: Many PrAMPs exhibit selectivity for bacterial cells over mammalian cells, which is a desirable characteristic for potential therapeutic agents.[3]

Experimental Workflow for Investigating Novel Proline-Rich Peptides

For researchers interested in evaluating the antimicrobial potential of novel proline-rich peptides like linear Leucyl-prolyl-proline, a systematic experimental approach is necessary.

Caption: Experimental workflow for antimicrobial peptide screening.

Conclusion and Future Directions

While the linear tripeptide Leucyl-prolyl-proline currently lacks documented antimicrobial activity, the closely related cyclic dipeptide, cyclo(L-leucyl-L-prolyl), demonstrates significant potential as an antimicrobial agent. The broader class of proline-rich antimicrobial peptides, with their characteristic non-lytic mechanisms and intracellular targets, represents a promising area for the development of novel therapeutics to combat antibiotic-resistant pathogens.

Future research should focus on a systematic evaluation of the antimicrobial properties of short, linear proline-rich peptides, including Leucyl-prolyl-proline, to determine if they possess any intrinsic activity. Furthermore, elucidating the precise molecular targets and signaling pathways of active compounds like CLP will be crucial for their development as next-generation antimicrobial drugs.

References

- 1. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Toward the Synthesis and Biological Screening of a Cyclotetrapeptide from Marine Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Effect of proline position on the antimicrobial mechanism of buforin II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proline-rich antimicrobial peptides: potential therapeutics against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Inhibition of Aflatoxin Production by Cyclo(L-leucyl-L-prolyl)

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Executive Summary

Aflatoxins, potent mycotoxins produced primarily by Aspergillus flavus and Aspergillus parasiticus, represent a significant threat to food safety and public health. The cyclodipeptide cyclo(L-leucyl-L-prolyl) [c(L-Leu-L-Pro)], identified from the bacterium Achromobacter xylosoxidans, has demonstrated notable efficacy in inhibiting aflatoxin biosynthesis.[1][2] This technical guide provides a comprehensive overview of the inhibitory properties of c(L-Leu-L-Pro), detailing its quantitative effects, the experimental protocols used for its evaluation, and its proposed mechanism of action. The information is intended to serve as a foundational resource for researchers engaged in the study of mycotoxin control and the development of novel antifungal agents.

Quantitative Data on Inhibitory Activity

The inhibitory effects of cyclo(L-leucyl-L-prolyl) and its analogs have been quantified against Aspergillus parasiticus. The data highlights the compound's specific action on aflatoxin production with minimal impact on fungal growth at effective concentrations.

Table 1: Inhibitory Concentration of Cyclo(L-leucyl-L-prolyl) and Analogs against Aflatoxin Production

| Compound | Fungal Strain | IC₅₀ (mg/mL)¹ | Concentration for Complete Inhibition (mg/mL) | Notes |

|---|---|---|---|---|

| Cyclo(L-leucyl-L-prolyl) | A. parasiticus SYS-4 | 0.20[1][3] | 3.5[3] | Specifically inhibits aflatoxin production. |

| Cyclo(D-leucyl-D-prolyl) | A. parasiticus SYS-4 | 0.13[3] | 3.5[3] | Shows activity similar to the L-L isomer.[3] |

| Cyclo(L-valyl-L-prolyl) | A. parasiticus | - | - | Activity is similar to c(L-Leu-L-Pro).[1][2] |

| Cyclo(D-prolyl-L-leucyl) | A. parasiticus | - | - | Weaker inhibitory activity observed.[1][2] |

| Cyclo(L-prolyl-D-leucyl) | A. parasiticus | - | - | Weaker inhibitory activity observed.[1][2] |

¹IC₅₀: The half-maximal inhibitory concentration.

Table 2: Effect of Cyclo(L-leucyl-L-prolyl) on Fungal Growth

| Compound | Fungal Strain | Concentration (mg/mL) | Effect on Mycelial Growth |

|---|---|---|---|

| Cyclo(L-leucyl-L-prolyl) | A. parasiticus SYS-4 | 0.13 - 1.0 | No significant effect.[3] |

| Cyclo(L-leucyl-L-prolyl) | A. parasiticus SYS-4 | > 6.0 | Fungal growth is inhibited.[1][2][3] |

Table 3: Effect of Cyclo(L-leucyl-L-prolyl) on Aflatoxin Gene Expression

| Gene | Gene Function | Effect of c(L-Leu-L-Pro) (at 3.5 mg/mL) |

|---|---|---|

| aflR | Regulatory gene; transcriptional activator | Transcription repressed/completely inhibited.[1][2][3] |

| hexB | Structural gene | Transcription repressed.[1][2] |

| pksL1 | Structural gene (Polyketide Synthase) | Transcription repressed.[1][2] |

| dmtA | Structural gene | Transcription repressed.[1][2] |

Mechanism of Action

Cyclo(L-leucyl-L-prolyl) inhibits aflatoxin production primarily by downregulating the expression of key genes within the aflatoxin biosynthesis cluster.[1] The primary target appears to be aflR, a crucial regulatory gene that acts as a transcriptional activator for most of the structural genes in the pathway.[1][2][4] By repressing aflR transcription, c(L-Leu-L-Pro) effectively shuts down the entire production cascade, including the expression of structural genes like pksL1 (polyketide synthase) and dmtA.[1]

While the direct molecular target of c(L-Leu-L-Pro) has not been definitively identified, research on the similar inhibitor cyclo(L-Ala-L-Pro) suggests a potential mechanism involving Glutathione S-transferase (GST).[5][6] In this proposed model, the cyclodipeptide binds to and inhibits AfGST, which in turn leads to the reduced expression of aflR.[5][6]

Caption: Aflatoxin biosynthesis pathway and the inhibitory point of cyclo(L-leucyl-L-prolyl).

References

- 1. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclo(L-leucyl-L-prolyl) produced by Achromobacter xylosoxidans inhibits aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Current Understanding on Aflatoxin Biosynthesis and Future Perspective in Reducing Aflatoxin Contamination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Mode of Action of Cyclo(l-Ala-l-Pro) in Inhibiting Aflatoxin Production of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Leucyl-prolyl-proline in Microbial Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Small peptides are increasingly recognized as crucial mediators of microbial communication and interaction. While a direct role for the linear tripeptide Leucyl-prolyl-proline (LPP) as a classical signaling molecule in microbial quorum sensing has yet to be elucidated, the Leu-Pro-Pro motif has been identified as a potent inhibitor of Sortase A (SrtA) in Staphylococcus aureus. SrtA is a critical enzyme for anchoring virulence factors to the bacterial cell wall. This technical guide provides an in-depth analysis of the function of the LPP motif in the context of SrtA inhibition, explores the broader significance of proline-rich peptides in microbial processes, details relevant experimental methodologies, and presents key data in a structured format.

Introduction: Peptide-Mediated Signaling in Microbes

Bacteria utilize a sophisticated communication system known as quorum sensing to coordinate collective behaviors such as biofilm formation, virulence, and antibiotic resistance[1][2]. This communication is often mediated by small, secreted signaling molecules. In Gram-positive bacteria, these signaling molecules are frequently peptides[2]. While many of these signaling peptides have been identified, the specific roles of numerous small peptides, including the tripeptide Leucyl-prolyl-proline (LPP), are still under investigation.

Recent research, however, has shed light on the significant biological activity of the LPP sequence, not as a traditional signaling autoinducer, but as a key structural motif for inhibiting a crucial virulence-associated enzyme in Staphylococcus aureus.

The Leu-Pro-Pro Motif as a Sortase A Inhibitor in Staphylococcus aureus

Sortase A (SrtA) is a transpeptidase that anchors surface proteins, many of which are virulence factors, to the peptidoglycan cell wall of Gram-positive bacteria. The natural substrates for SrtA often contain a conserved LPXTG motif. Recent studies have identified peptide macrocycles containing the Leu-Pro-Pro (LPP) sequence as potent and selective inhibitors of SrtA[3]. This discovery positions the LPP motif as a key element in the development of anti-infective agents that target bacterial virulence.

The inhibitory action of these LPP-containing macrocycles is believed to stem from their structural resemblance to the natural SrtA substrates, allowing them to bind to the enzyme's active site and block its function[3]. This represents a significant finding in the context of microbial signaling, as it demonstrates how a specific peptide sequence can interfere with a critical pathway for bacterial pathogenesis.

Quantitative Data on SrtA Inhibition by LPP-Containing Peptides

The following table summarizes the inhibitory activity of representative LPP-containing peptide macrocycles against S. aureus Sortase A.

| Peptide Macrocycle ID | LPP-Containing Sequence | IC₅₀ (µM) for S. aureus SrtA Inhibition | Reference |

| M2 | c(CLLPP T) | 1.2 ± 0.2 | [3] |

| M4 | c(CLPP WAC) | 2.5 ± 0.5 | [3] |

| M13 | c(CLPP FGC) | 0.9 ± 0.1 | [3] |

Note: IC₅₀ values represent the concentration of the peptide required to inhibit 50% of the SrtA enzyme activity.

Signaling Pathways and Experimental Workflows

Sortase A-Mediated Virulence Factor Display and its Inhibition

The following diagram illustrates the mechanism of Sortase A in anchoring virulence factors to the bacterial cell wall and how LPP-containing inhibitors can disrupt this process.

Caption: Sortase A pathway for anchoring virulence factors and its inhibition by LPP-containing molecules.

Experimental Workflow for Identifying SrtA Inhibitors

The diagram below outlines a typical experimental workflow for the discovery and characterization of Sortase A inhibitors, such as those containing the LPP motif.

References

An In-depth Technical Guide to the Biosynthesis of Leucyl-prolyl-proline in Bacteria

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Leucyl-prolyl-proline (Leu-Pro-Pro, LPP) is a small peptide with potential biological activities. While the direct biosynthetic pathway for LPP in bacteria is not extensively documented as a primary metabolic route, its presence can be attributed to two principal mechanisms: the catabolism of larger proteins and, hypothetically, through the action of non-ribosomal peptide synthetases. This guide delineates the most probable biosynthetic route via protein degradation, involving a cascade of proteolytic enzymes. We will explore the enzymatic machinery, precursor transport, and propose detailed experimental protocols for the elucidation and quantification of this pathway. Furthermore, we present a theoretical framework for its synthesis via non-ribosomal peptide synthetases (NRPS). This document serves as a comprehensive resource for researchers investigating small peptide metabolism and its potential for therapeutic applications.

Introduction

Small peptides play crucial roles in bacterial physiology, acting as signaling molecules, virulence factors, and components of the cellular stress response. Leucyl-prolyl-proline (LPP) is a tripeptide composed of the amino acids Leucine, Proline, and Proline. While the biosynthesis of large proteins via ribosomal translation is well understood, the origins of small, specific peptide sequences like LPP are often more complex. This guide synthesizes the current understanding of bacterial peptide metabolism to propose a detailed biosynthetic pathway for LPP. The primary focus will be on its generation through the systematic degradation of intracellular and extracellular proteins, a process orchestrated by a series of specific peptidases.

Proposed Biosynthesis Pathway: Proteolytic Degradation

The most plausible and evidence-supported pathway for the generation of Leucyl-prolyl-proline in bacteria is through the degradation of larger proteins. This process involves the concerted action of endopeptidases and exopeptidases.

Pathway Overview:

-

Protein Substrate Availability: The process begins with a protein substrate containing the Leu-Pro-Pro sequence. This protein can be of endogenous origin (cytosolic or membrane-bound) or acquired from the environment (exogenous).

-

Endopeptidolytic Cleavage: Broad-specificity endopeptidases initiate the degradation process by cleaving the protein into smaller polypeptide fragments.

-

Exopeptidolytic Trimming: These fragments are then acted upon by exopeptidases. Specifically:

-

An aminopeptidase cleaves amino acids from the N-terminus of a fragment until a Leucine residue is exposed at the N-terminus. Leucine aminopeptidases (LAPs) are known to have broad specificity beyond leucine.[1][2]

-

A prolyl-specific peptidase , such as a prolyl aminopeptidase or a dipeptidyl peptidase, could be involved in processing peptides containing proline.[3][4][5] Prolyl oligopeptidases are capable of cleaving peptide bonds C-terminal to proline residues.[6]

-

-

Final Tripeptide Release: The sequential action of these exopeptidases results in the release of the stable Leucyl-prolyl-proline tripeptide.

Precursor Acquisition: Amino Acid Transport

For the synthesis of proteins that will eventually be degraded to LPP, or for potential de novo synthesis, the constituent amino acids must be available in the cytoplasm. Bacteria possess sophisticated transport systems for scavenging amino acids from the environment.

-

Leucine Transport: Bacteria utilize several systems for leucine uptake. The Bacterial Leucine Transporter (LeuT) is a well-characterized symporter that uses the sodium ion gradient to transport leucine and other small hydrophobic amino acids into the cell.[7][8][9] Escherichia coli possesses both high-affinity (LIV-I) and low-affinity (LIV-II) transport systems for branched-chain amino acids, including leucine.[10]

-

Proline Transport: Proline uptake is crucial for nutrition and as an osmoprotectant. Bacteria like E. coli have multiple proline transporters, including the high-affinity proline porter I (PPI) and the lower-affinity proline porter II (PPII), which are responsive to osmotic stress.[11][12] The Na+/L-proline transporter PutP is a key player in using proline as a nutrient source. Staphylococcus aureus also has multiple proline transport systems, and their activity is critical for survival in low-proline environments.[13]

Key Enzymatic Players in LPP Formation

The generation of LPP from a larger polypeptide is dependent on the activity of specific peptidases.

-

Leucine Aminopeptidases (LAPs): These enzymes cleave N-terminal amino acids from peptides and proteins. While named for their activity on leucine, many LAPs exhibit broad substrate specificity.[2] In Staphylococcus aureus, the leucine aminopeptidase (LAP) is a cytosolic enzyme with a broad substrate range that extends beyond leucine.[1] The aminopeptidase from Aeromonas proteolytica also demonstrates activity on various peptides.[14]

-

Prolyl-Specific Peptidases (PSPs): The unique cyclic structure of proline requires specialized enzymes for the cleavage of peptide bonds involving this amino acid.[4] These enzymes are classified based on their cleavage specificity, including prolyl aminopeptidases (cleave N-terminal proline), prolyl carboxypeptidases (cleave C-terminal proline), and prolyl oligopeptidases (cleave internal proline bonds).[3][6]

Table 1: Characteristics of Key Bacterial Transport Systems for Leucine and Proline

| Transporter System | Organism Example | Substrate(s) | Affinity (Km) | Energy Coupling | Reference(s) |

| Leucine Transport | |||||

| LeuT | Generic Bacteria | Leucine, Alanine | High | Na+ Symport | [7][8] |

| LIV-I | E. coli | Leucine, Isoleucine, Valine | 0.2 µM | Not specified | [10] |

| LIV-II | E. coli | Leucine, Isoleucine, Valine | 2 µM | Not specified | [10] |

| Proline Transport | |||||

| Proline Porter I (PPI) | E. coli | Proline | High | Not specified | [11][12] |

| Proline Porter II (PPII) | E. coli | Proline | Low | Not specified | [11][12] |

| PutP | E. coli, B. subtilis | Proline | High | Na+ Symport | |

| OpuE | B. subtilis | Proline | High | Na+ Symport | [15] |

Table 2: Properties of Peptidases Potentially Involved in LPP Biosynthesis

| Enzyme Class | Enzyme Example | Organism Example | Cellular Localization | Substrate Specificity | Reference(s) |

| Aminopeptidases | |||||

| Leucine Aminopeptidase (LAP) | PepZ | S. aureus | Cytosol | Broad, including N-terminal Leucine | [1] |

| Aminopeptidase | AAP | A. proteolytica | Not specified | Broad, including Leucine esters | [14] |

| Prolyl-Specific Peptidases | |||||

| Prolyl Oligopeptidase (POP) | - | Various Bacteria | Cytosol/Periplasm | Cleaves C-terminal to Proline in small peptides | [3][6] |

| Prolyl Aminopeptidase (PAP) | - | Various Bacteria | Not specified | Cleaves N-terminal Proline | [3][5] |

Theoretical Pathway: Non-Ribosomal Peptide Synthesis (NRPS)

An alternative, though less probable for a simple tripeptide, is de novo synthesis by a Non-Ribosomal Peptide Synthetase (NRPS). NRPSs are large, modular enzymes that synthesize peptides without an mRNA template.[16][17][18]

NRPS Mechanism for LPP Synthesis:

A hypothetical NRPS for LPP would consist of three modules, one for each amino acid in the sequence.

-

Module 1 (Leucine):

-

Adenylation (A) domain: Selects and activates L-Leucine as an aminoacyl-adenylate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): The activated leucine is covalently tethered to the T domain via a phosphopantetheinyl arm.

-

-

Module 2 (Proline):

-

Adenylation (A) domain: Selects and activates L-Proline.

-

Thiolation (T) domain: Covalently binds the activated proline.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the leucine on Module 1 and the proline on Module 2, resulting in a dipeptidyl-S-enzyme intermediate (Leu-Pro).

-

-

Module 3 (Proline):

-

Adenylation (A) domain: Selects and activates a second L-Proline.

-

Thiolation (T) domain: Binds the activated proline.

-

Condensation (C) domain: Catalyzes the peptide bond formation between the Leu-Pro dipeptide on Module 2 and the proline on Module 3, forming the tripeptide Leu-Pro-Pro.

-

-

Thioesterase (TE) domain: This terminal domain releases the final tripeptide from the enzyme.[19]

Experimental Protocols

Protocol for Identification and Quantification of LPP

This protocol outlines a method for the detection and quantification of LPP in bacterial cultures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Bacterial culture of interest

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors)

-

Bead beater or sonicator

-

Centrifuge

-

0.22 µm syringe filters

-

Acetonitrile (ACN), Formic acid (FA)

-

LC-MS/MS system (e.g., Triple Quadrupole)[20]

-

Synthetic Leucyl-prolyl-proline standard

-

Stable isotope-labeled LPP internal standard

Procedure:

-

Sample Preparation:

-

Grow the bacterial culture to the desired growth phase.

-

Harvest cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells using a bead beater or sonicator on ice.

-

Clarify the lysate by centrifugation (e.g., 15000 x g for 20 min at 4°C).

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

LC-MS/MS Analysis:

-

Spike the clarified lysate with a known concentration of the stable isotope-labeled LPP internal standard.

-

Inject the sample onto a reverse-phase HPLC column (e.g., C18).

-

Separate the peptides using a gradient of mobile phase A (water with 0.1% FA) and mobile phase B (ACN with 0.1% FA).

-

Analyze the eluent by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

-

Develop MRM transitions for both the native LPP and the isotope-labeled internal standard.

-

-

Quantification:

Protocol for In Vitro Peptidase Activity Assay

This protocol is designed to test the ability of bacterial cell lysates or purified peptidases to generate LPP from a larger peptide substrate.

Materials:

-

Bacterial cell lysate or purified peptidase

-

Synthetic peptide substrate containing the Leu-Pro-Pro sequence (e.g., a 10-15 amino acid peptide)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching solution (e.g., 10% Trichloroacetic acid)

-

LC-MS/MS system

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, the synthetic peptide substrate, and the bacterial cell lysate or purified enzyme.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

-

Take time-point samples (e.g., 0, 15, 30, 60 minutes).

-

-

Reaction Quenching:

-

Stop the reaction at each time point by adding the quenching solution.

-

Centrifuge to pellet precipitated proteins.

-

-

Analysis:

-

Analyze the supernatant from each time point by LC-MS/MS as described in Protocol 4.1 to quantify the amount of LPP produced.

-

The rate of LPP formation can be used to determine enzyme kinetics.

-

Visualizations

Caption: Proposed proteolytic degradation pathway for LPP biosynthesis.

Caption: Theoretical Non-Ribosomal Peptide Synthesis (NRPS) pathway for LPP.

Caption: Experimental workflow for LPP quantification in bacterial cultures.

Conclusion

The biosynthesis of Leucyl-prolyl-proline in bacteria is most likely a result of the intricate and highly regulated process of protein turnover, rather than a dedicated de novo synthesis pathway. The availability of diverse peptidases with specificities for N-terminal residues and proline-containing sequences provides a robust mechanism for the generation of this and other small peptides. Understanding the dynamics of LPP formation can provide insights into bacterial metabolism, stress response, and cell-cell communication. The experimental protocols outlined in this guide offer a framework for researchers to investigate the presence and origins of LPP in their bacterial systems of interest, potentially uncovering novel biological functions and opportunities for therapeutic intervention. While the NRPS pathway remains a theoretical possibility, its investigation would require genomic mining for candidate synthetase gene clusters followed by functional characterization. Future research should focus on identifying the specific proteases and protein substrates involved in LPP production in various bacterial species.

References

- 1. The Staphylococcus aureus leucine aminopeptidase LAP is localized to the bacterial cytosol and demonstrates a broad substrate range that extends beyond leucine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prolyl-specific peptidases for applications in food protein hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proline specific peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Post-Proline Cleaving Enzymes (PPCEs): Classification, Structure, Molecular Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bacterial Leucine Transporter - Wikipedia [en.wikipedia.org]

- 8. PDB-101: Learn: Structural Biology Highlights: Bacterial Leucine Transporter, LeuT [pdb101.rcsb.org]

- 9. proteopedia.org [proteopedia.org]

- 10. Multiplicity of leucine transport systems in Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proline transport and osmotic stress response in Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Proline transport and osmotic stress response in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The aminopeptidase from Aeromonas proteolytica can function as an esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of Proline in Pathogen and Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 17. Structural Biochemistry/Non Ribosomal Peptide Synthesis - Wikibooks, open books for an open world [en.wikibooks.org]

- 18. researchgate.net [researchgate.net]

- 19. Nonribosomal Peptide Synthesis Definitely Working Out of the Rules - PMC [pmc.ncbi.nlm.nih.gov]

- 20. agilent.com [agilent.com]

- 21. Accurate quantitation of standard peptides used for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NMR Spectroscopy Analysis of Leucyl-prolyl-proline (LPP)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of the tripeptide Leucyl-prolyl-proline (LPP) using Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the theoretical background, experimental protocols, and data interpretation for the structural and conformational analysis of LPP.

Introduction

Leucyl-prolyl-proline (LPP) is a tripeptide that, like other proline-rich sequences, can adopt distinct conformational states due to the unique structural properties of the proline residue. The restricted rotation around the peptide bond preceding a proline residue leads to cis-trans isomerization, a phenomenon that can significantly impact the three-dimensional structure and biological activity of peptides. NMR spectroscopy is a powerful analytical technique for characterizing the structure, dynamics, and conformational equilibria of peptides like LPP in solution.

Proline-rich motifs are known to be involved in a multitude of biological processes, including signal transduction, protein-protein interactions, and cellular stress responses.[1][2] The conformation of these motifs is often critical for their biological function. Therefore, detailed structural analysis of peptides such as LPP is essential for understanding their biological roles and for the rational design of peptidomimetics in drug development.

This document provides detailed protocols for sample preparation and the acquisition and analysis of one-dimensional (1D) and two-dimensional (2D) NMR data for LPP.

Predicted Quantitative NMR Data for Leucyl-prolyl-proline

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the all-trans conformation of Leucyl-prolyl-proline in aqueous solution. These values serve as a reference for spectral assignment. It is important to note that the presence of the cis conformation for the Leu-Pro and Pro-Pro peptide bonds will give rise to a second, distinct set of resonances.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Leucyl-prolyl-proline (all-trans)

| Residue | Atom | Chemical Shift (ppm) |

| Leucine (Leu) | Hα | 4.15 |

| Hβ | 1.65 | |

| Hγ | 1.50 | |

| Hδ1, Hδ2 | 0.90 | |

| NH | 8.30 | |

| Proline-1 (Pro1) | Hα | 4.40 |

| Hβ | 2.05, 1.90 | |

| Hγ | 2.00 | |

| Hδ | 3.60, 3.50 | |

| Proline-2 (Pro2) | Hα | 4.35 |

| Hβ | 2.00, 1.85 | |

| Hγ | 1.95 | |

| Hδ | 3.55, 3.45 |

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Leucyl-prolyl-proline (all-trans)

| Residue | Atom | Chemical Shift (ppm) |

| Leucine (Leu) | Cα | 54.5 |

| Cβ | 42.0 | |

| Cγ | 25.5 | |

| Cδ1, Cδ2 | 23.0, 22.0 | |

| C' (Carbonyl) | 175.0 | |

| Proline-1 (Pro1) | Cα | 62.0 |

| Cβ | 31.0 | |

| Cγ | 26.0 | |

| Cδ | 48.0 | |

| C' (Carbonyl) | 174.5 | |

| Proline-2 (Pro2) | Cα | 61.5 |

| Cβ | 30.5 | |

| Cγ | 25.0 | |

| Cδ | 47.5 | |

| C' (Carbonyl) | 176.0 |

Experimental Protocols

3.1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

-

Peptide Purity : Ensure the LPP peptide is of high purity (>95%) to avoid signals from contaminants.

-

Solvent Selection : For experiments observing exchangeable protons (e.g., amide protons), use a solvent mixture of 90% H₂O / 10% D₂O. For experiments where amide protons are not of interest, deuterated solvents such as D₂O can be used to minimize the solvent signal.

-

Concentration : Prepare the LPP sample at a concentration of 1-5 mM.[3] Higher concentrations generally lead to a better signal-to-noise ratio.

-

Buffer and pH : Use a buffer system that does not have overlapping signals with the peptide, such as a phosphate buffer. The pH of the sample should be adjusted to the desired value (typically between 4 and 7) as chemical shifts can be pH-dependent.

-

Internal Standard : Add a chemical shift reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), at a low concentration (e.g., 10 µM).

3.2. NMR Data Acquisition

The following experiments are recommended for a comprehensive analysis of LPP.

-

1D ¹H NMR : This is the initial and simplest experiment to check sample purity and concentration. It provides a general overview of the proton signals.

-

2D TOCSY (Total Correlation Spectroscopy) : This experiment is used to identify all protons within a single amino acid spin system. Cross-peaks will be observed between all scalar-coupled protons of a residue.

-

2D COSY (Correlation Spectroscopy) : This experiment identifies protons that are directly coupled (typically through 2-3 bonds). It is useful for assigning protons within the side chains of leucine and proline.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments provide information about through-space proximity of protons (typically < 5 Å). NOESY is suitable for small and large molecules, while ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.[4] These experiments are crucial for determining the three-dimensional structure and for identifying inter-residue contacts. NOE patterns can also be used to distinguish between cis and trans conformations of the X-Pro peptide bond.

Data Analysis and Interpretation

-

Spectral Processing : Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phasing, and baseline correction.

-

Resonance Assignment :

-

Use the 1D ¹H spectrum to identify the different types of proton signals (e.g., amide, alpha, side chain).

-

Use the TOCSY spectrum to group the signals belonging to each amino acid residue.

-

Use the COSY spectrum to confirm assignments and resolve ambiguities.

-

Use the NOESY/ROESY spectrum to establish sequential assignments (dαN(i, i+1), dNN(i, i+1)) and to identify long-range contacts that define the peptide's conformation.

-

-

Conformational Analysis :

-

The presence of two sets of resonances for proline and its preceding residue in the ¹H and ¹³C spectra is indicative of cis-trans isomerization.

-

The relative intensities of the corresponding peaks can be used to quantify the population of the cis and trans isomers.

-

Characteristic NOE patterns can confirm the cis or trans conformation of the peptide bonds. For a trans X-Pro bond, a strong NOE is expected between the Hα of residue X and the Hδ of proline. For a cis X-Pro bond, a strong NOE is expected between the Hα of residue X and the Hα of proline.

-

Visualizations

The following diagrams illustrate key concepts and workflows in the NMR analysis of LPP.

Caption: Experimental workflow for NMR analysis of LPP.

Caption: Cis-trans isomerization of the prolyl peptide bond.

Conclusion

NMR spectroscopy is an indispensable tool for the detailed structural and conformational analysis of the Leucyl-prolyl-proline tripeptide. By employing a combination of 1D and 2D NMR experiments, researchers can obtain valuable insights into the conformational preferences of LPP, including the characterization of cis-trans isomerization. The protocols and reference data provided in these application notes serve as a comprehensive guide for scientists and drug development professionals working with proline-containing peptides.

References

- 1. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

- 2. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational studies of cyclo(L-Phe-L-Pro-Gly-L-Pro)2 by 13C nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Mass Spectrometry Characterization of Leucyl-prolyl-proline (LPP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization and quantification of the tripeptide Leucyl-prolyl-proline (LPP) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LPP and other proline-rich peptides are significant in various biological processes, and their accurate characterization is crucial for research and pharmaceutical development. This application note outlines the experimental workflow, from sample preparation to data analysis, and details the expected fragmentation patterns of LPP based on collision-induced dissociation (CID).

Introduction

Leucyl-prolyl-proline (LPP) is a tripeptide composed of leucine, proline, and another proline residue. The presence of two proline residues significantly influences its structure and fragmentation behavior in mass spectrometry. Due to the unique cyclic structure of the proline side chain, peptides containing proline often exhibit predictable and dominant fragmentation at the N-terminal side of the proline residue, a phenomenon known as the "proline effect".[1] This characteristic fragmentation is instrumental in the structural elucidation and quantification of proline-containing peptides. Understanding the mass spectrometric behavior of LPP is essential for its identification in complex biological matrices and for its development as a potential therapeutic agent or biomarker.

Experimental Protocols

Sample Preparation

A stock solution of Leucyl-prolyl-proline (LPP) should be prepared by dissolving the pure peptide in a suitable solvent, such as methanol or water, to a concentration of 1 mg/mL. Working solutions for calibration curves and quality control samples can be prepared by serially diluting the stock solution with the initial mobile phase. For analysis of LPP in a biological matrix, such as plasma, a protein precipitation step is recommended. A typical procedure involves adding three parts of cold acetonitrile to one part of plasma, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant can then be diluted and injected into the LC-MS/MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The following parameters are recommended for the LC-MS/MS analysis of LPP and are based on established methods for similar tripeptides.[2][3]

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Elution | |

| 0.0 - 1.0 min | 5% B |

| 1.0 - 3.0 min | 5% to 95% B |

| 3.0 - 4.0 min | 95% B |

| 4.0 - 4.1 min | 95% to 5% B |

| 4.1 - 5.0 min | 5% B |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| Data Acquisition | Multiple Reaction Monitoring (MRM) |

Data Presentation: Quantitative Analysis of LPP

The quantitative analysis of LPP is performed using Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer. The precursor ion (Q1) is the protonated molecule [M+H]⁺, and the product ions (Q3) are characteristic fragments generated by collision-induced dissociation. Based on the structure of LPP (Leucine-Proline-Proline), the theoretical monoisotopic mass is 323.221 g/mol . The expected precursor ion and major fragment ions are listed in Table 2. For tripeptides with a central proline residue, the primary fragmentation products are typically a3, y2, and y1 ions.[4]

Table 2: Theoretical m/z of LPP Precursor and Fragment Ions

| Ion Type | Sequence | Theoretical m/z |

| Precursor Ion | ||

| [M+H]⁺ | Leu-Pro-Pro | 324.228 |

| b-ions | ||

| b₁ | Leu | 114.091 |

| b₂ | Leu-Pro | 211.144 |

| b₃ | Leu-Pro-Pro | 308.202 |

| y-ions | ||

| y₁ | Pro | 98.060 |

| y₂ | Pro-Pro | 195.113 |

| y₃ | Leu-Pro-Pro | 324.228 |

Note: The selection of product ions for MRM should be based on experimental data to identify the most intense and stable fragments.

Mandatory Visualizations

Experimental Workflow

The overall workflow for the characterization of Leucyl-prolyl-proline by LC-MS/MS is depicted in the following diagram.

LPP Fragmentation Pathway

The fragmentation of the protonated LPP molecule ([M+H]⁺) in the gas phase during CID primarily occurs at the peptide bonds, leading to the formation of b and y ions. The presence of proline residues significantly influences the fragmentation pattern.

Conclusion

This application note provides a comprehensive guide for the mass spectrometric characterization of Leucyl-prolyl-proline. The detailed experimental protocol and the predicted fragmentation data offer a solid foundation for researchers and scientists to develop and validate robust analytical methods for the quantification of LPP in various matrices. The inherent stability of the proline-containing fragments makes tandem mass spectrometry an ideal technique for the selective and sensitive detection of this and similar tripeptides.

References

- 1. researchgate.net [researchgate.net]

- 2. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fragmentation reactions of deprotonated peptides containing proline. The proline effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of cyclo(L-leucyl-L-prolyl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of the cyclic dipeptide cyclo(L-leucyl-L-prolyl) using reverse-phase high-performance liquid chromatography (RP-HPLC). The described methodology is essential for obtaining high-purity material required for various research, and drug development applications. This document outlines the necessary instrumentation, reagents, and a step-by-step protocol for sample preparation, HPLC separation, and fraction collection. Additionally, a summary of typical chromatographic conditions and expected results is presented in a tabular format for easy reference. A graphical workflow is also provided to illustrate the overall process.

Introduction

Cyclo(L-leucyl-L-prolyl), a member of the 2,5-diketopiperazine class of cyclic dipeptides, has garnered significant interest in the scientific community due to its diverse biological activities.[1][2] These compounds are known for their enhanced stability and bioavailability compared to their linear counterparts, making them attractive candidates for therapeutic development.[1][3] Accurate and efficient purification is a critical step in the study and application of these molecules. Reverse-phase HPLC is a powerful and widely used technique for the purification of peptides and small molecules, offering high resolution and reproducibility.[4] This protocol details a robust RP-HPLC method for the purification of cyclo(L-leucyl-L-prolyl).

Data Presentation

The following table summarizes typical quantitative data and conditions for the HPLC purification of cyclo(L-leucyl-L-prolyl) as derived from published literature.

| Parameter | Value | Source |

| Column | Cosmosil 5C18-AR (10 x 250 mm) | [5] |

| Mobile Phase | Methanol:Water:Acetic Acid (25:74:1, v/v/v) | [5] |

| Flow Rate | 1.0 mL/min | [5] |

| Detection Wavelength | 250 nm | [5] |

| Retention Time | ~8.3 - 85.0 min (Varies with exact conditions) | [5][6] |

| Purity Achieved | ≥ 99% | [1] |

Experimental Protocol

This section provides a detailed methodology for the purification of cyclo(L-leucyl-L-prolyl) using RP-HPLC.

1. Materials and Reagents

-

cyclo(L-leucyl-L-prolyl) (crude or synthesized)

-

HPLC grade Methanol (MeOH)

-

HPLC grade Acetonitrile (ACN)

-

HPLC grade Water

-

Acetic Acid (or other suitable modifier like Formic Acid or Trifluoroacetic Acid)

-

0.22 µm syringe filters

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or Quaternary pump

-

Autosampler or manual injector

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

Fraction collector

-

-

Reverse-phase C18 column (preparative or semi-preparative scale is recommended for purification)

-

Analytical RP-C18 column for purity analysis

3. Mobile Phase Preparation

-

Mobile Phase A: Prepare a solution of 0.1% acetic acid in water. Filter through a 0.22 µm filter and degas.

-

Mobile Phase B: Prepare a solution of 0.1% acetic acid in methanol (or acetonitrile). Filter through a 0.22 µm filter and degas.

-

An isocratic mobile phase can also be prepared, for example, a mixture of Methanol, Water, and Acetic Acid in a 25:74:1 ratio by volume.[5]

4. Sample Preparation

-

Dissolve the crude cyclo(L-leucyl-L-prolyl) in a minimal amount of the initial mobile phase composition (e.g., the 25:74:1 methanol/water/acetic acid mixture).

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

5. HPLC Purification

-

Equilibrate the preparative C18 column with the initial mobile phase conditions for at least 10-15 column volumes or until a stable baseline is achieved.

-

Inject the filtered sample onto the column.

-

Run the HPLC method. An isocratic elution with 25% methanol in water with 1% acetic acid can be used.[5] Alternatively, a gradient elution can be employed, starting with a low percentage of organic solvent (Mobile Phase B) and gradually increasing the concentration to elute the compound of interest.

-

Monitor the elution profile at 250 nm.[5] Other wavelengths such as 210 nm can also be used for detecting the peptide bond.[7]

-

Collect fractions corresponding to the peak of interest using a fraction collector.

6. Post-Purification Analysis

-

Analyze the collected fractions for purity using an analytical RP-HPLC system.

-

Pool the pure fractions.

-

Remove the organic solvent from the pooled fractions using a rotary evaporator.

-

Lyophilize the remaining aqueous solution to obtain the purified cyclo(L-leucyl-L-prolyl) as a powder.

Visualization

The following diagram illustrates the experimental workflow for the HPLC purification of cyclo(L-leucyl-L-prolyl).

Caption: Workflow for HPLC purification of cyclo(L-leucyl-L-prolyl).

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. chromatographytoday.com [chromatographytoday.com]

- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 5. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Leucyl-prolyl-proline in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucyl-prolyl-proline (LPP) is a tripeptide whose biological significance is an emerging area of research. Proline-rich peptides are increasingly recognized for their roles in various physiological processes, including cell signaling and neuroprotection. The accurate quantification of LPP in biological matrices such as plasma, serum, and tissue homogenates is crucial for understanding its pharmacokinetics, pharmacodynamics, and potential as a biomarker or therapeutic agent.

These application notes provide a comprehensive guide to the quantification of LPP using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. Detailed protocols for sample preparation and analysis are provided to facilitate reproducible and reliable results.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the recommended method for the quantification of Leucyl-prolyl-proline due to its high selectivity and sensitivity, which allows for the detection of low concentrations of the analyte in complex biological matrices.

Principle: The method involves the separation of LPP from other components in the sample by liquid chromatography, followed by ionization and detection by mass spectrometry. Quantification is typically achieved using multiple reaction monitoring (MRM), where a specific precursor ion of LPP is selected and fragmented, and a specific product ion is monitored. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variations in instrument response.

Table 1: Hypothetical LC-MS/MS Parameters for LPP Quantification

| Parameter | Recommended Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5-95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [To be determined experimentally for LPP] |

| Product Ion (m/z) | [To be determined experimentally for LPP] |

| Collision Energy | [To be optimized] |

| Internal Standard | Leucyl-prolyl-proline-¹³C₆,¹⁵N₂ |

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples

-

Stock Solution: Prepare a 1 mg/mL stock solution of Leucyl-prolyl-proline in a suitable solvent (e.g., 50:50 methanol:water).

-

Working Solutions: Prepare a series of working solutions by serially diluting the stock solution.

-

Calibration Curve: Spike the appropriate biological matrix (e.g., blank plasma) with the working solutions to create a calibration curve with a minimum of six non-zero concentration levels.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same biological matrix.

Protocol 2: Sample Preparation from Plasma/Serum

This protocol utilizes protein precipitation, a common method for extracting small molecules and peptides from plasma or serum.

-

Aliquoting: Thaw frozen plasma or serum samples on ice. Vortex gently and aliquot 100 µL of the sample into a microcentrifuge tube.

-

Internal Standard Addition: Add 10 µL of the stable isotope-labeled internal standard (SIL-IS) solution to each sample, standard, and QC.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Analysis: Vortex, centrifuge to pellet any remaining particulates, and inject the supernatant into the LC-MS/MS system.

Protocol 3: Sample Preparation from Tissue Homogenates

-

Homogenization: Homogenize a known weight of tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Aliquoting: Aliquot the homogenate for analysis.

-

Protein Precipitation: Proceed with the protein precipitation steps as described in Protocol 2.

Data Presentation

The following tables represent hypothetical quantitative data for LPP in different biological samples.

Table 2: Hypothetical LPP Concentrations in a Pre-clinical Study

| Sample ID | Matrix | Time Point (hours) | LPP Concentration (ng/mL) |

| Animal 1 | Plasma | 0.5 | 15.2 |